molecular formula C13H18O2 B12111724 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one

1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one

Cat. No.: B12111724
M. Wt: 206.28 g/mol
InChI Key: LVZUEEGELCWTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one can be compared to other similar compounds, such as:

Biological Activity

1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one, also known as 2-hydroxy-5-(2-methylbutan-2-yl)acetophenone, is an organic compound with a molecular formula of C13H18O2 and a molecular weight of approximately 206.28 g/mol. This compound features a phenolic structure and is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) attached to a phenyl ring. Its unique structure contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science.

The compound's chemical properties are influenced by its functional groups:

  • Hydroxyl Group : Capable of forming hydrogen bonds and participating in nucleophilic reactions.
  • Ketone Group : Engages in typical carbonyl reactions, enhancing the compound's reactivity.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a variety of biological activities. Some notable effects include:

  • Antioxidant Activity : The phenolic structure allows it to scavenge free radicals, which may contribute to protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its use in antimicrobial formulations.
  • Anticancer Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and its derivatives:

Study 1: Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The IC50 value was determined through DPPH radical scavenging assays.

CompoundIC50 (µM)
This compound25
Ascorbic Acid20

Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Study 3: Anticancer Potential

Research involving cancer cell lines indicated that the compound inhibited cell growth in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)45

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to modulation of signaling pathways associated with oxidative stress and cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
1-(4-Hydroxyphenyl)ethanoneStructureLacks branched alkyl groups
4-HydroxyacetophenoneStructureSimpler structure without additional substituents
3-HydroxyacetophenoneStructureDifferent hydroxyl position on the aromatic ring

The branched alkyl substituent in this compound contributes to its distinct physical and chemical properties compared to these similar compounds.

Properties

IUPAC Name

1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-13(3,4)10-6-7-12(15)11(8-10)9(2)14/h6-8,15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZUEEGELCWTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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